molecular formula C24H18FN3O B2713212 1-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 932329-18-5

1-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No.: B2713212
CAS No.: 932329-18-5
M. Wt: 383.426
InChI Key: TZRJJTPQINVGPG-UHFFFAOYSA-N
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Description

1-(4-Fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline is a heterocyclic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of fluorine, methoxy, and methyl groups in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-fluoroaniline, 4-methylbenzaldehyde, and 6-methoxy-1H-pyrazolo[4,3-c]quinoline-3-carbaldehyde in the presence of a suitable catalyst can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyrazoloquinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine and methoxy positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: Intramolecular cyclization reactions can be induced under acidic or basic conditions to form various fused ring systems.

Scientific Research Applications

1-(4-Fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline has several scientific research applications:

Comparison with Similar Compounds

1-(4-Fluorophenyl)-6-methoxy-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(4-fluorophenyl)-6-methoxy-3-(4-methylphenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18FN3O/c1-15-6-8-16(9-7-15)22-20-14-26-23-19(4-3-5-21(23)29-2)24(20)28(27-22)18-12-10-17(25)11-13-18/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZRJJTPQINVGPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C3=C4C=CC=C(C4=NC=C32)OC)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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